(2S)-2-Amino-3-(trimethylsilyl)propanoic acid

Enzyme inhibition Metalloprotease Peptidomimetic design

Essential non-proteinogenic silicon-containing L-α-amino acid (TMSAla) for peptidomimetic design. Provides bioisosteric replacement of leucine/phenylalanine with enhanced lipophilicity, metabolic stability, and receptor binding. Validated in Fmoc-SPPS; delivers superior target inhibition in metalloprotease inhibitors (e.g., thermolysin) and neurotensin analogues. Enantiomerically pure (>99% ee) for reproducible SAR campaigns. Procure authentic TMSAla to unlock Si-substituted peptide space unexplored by carbon-only analogs.

Molecular Formula C6H15NO2Si
Molecular Weight 161.27 g/mol
Cat. No. B13326696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3-(trimethylsilyl)propanoic acid
Molecular FormulaC6H15NO2Si
Molecular Weight161.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(C(=O)O)N
InChIInChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m1/s1
InChIKeyMNHNHHIHUYPXHP-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(trimethylsilyl)propanoic acid (TMSAla) – A Procurement-Ready Silicon-Containing α-Amino Acid for Bioactive Peptide Design


(2S)-2-Amino-3-(trimethylsilyl)propanoic acid, commonly referred to as (L)-trimethylsilylalanine (TMSAla), is a non-proteinogenic, silicon-containing L-α-amino acid (CAS 176896-46-1; molecular formula C₆H₁₅NO₂Si; MW 161.27) . It features a trimethylsilyl (–CH₂SiMe₃) side chain that serves as a bioisosteric replacement for hydrophobic natural amino acid side chains, particularly leucine and phenylalanine, in peptidomimetic design [1]. TMSAla is available in enantiomerically pure form (≥98% ee to >99% ee [2]) from multiple commercial suppliers and has been demonstrated as a compatible building block for standard Fmoc-based solid-phase peptide synthesis (SPPS) [3].

Why Generic Substitution of (2S)-2-Amino-3-(trimethylsilyl)propanoic acid with Natural Amino Acids Fails


Silicon-containing amino acids like TMSAla cannot be functionally replaced by their carbon-only analogs (e.g., leucine, phenylalanine, or β-tert-butylalanine) in quantitative peptide design [1]. Although class-level bioisosterism exists, the replacement of a quaternary carbon with silicon introduces distinct physicochemical properties—including altered bond lengths, increased lipophilicity, and modified steric bulk—that produce measurable differences in receptor binding affinity, enzymatic stability, and in vivo pharmacodynamics [2]. Empirical evidence demonstrates that TMSAla-containing peptides can exhibit superior target inhibition, prolonged duration of action, and enhanced metabolic stability relative to matched carbon-analog controls, making procurement of the authentic silicon-containing building block essential for reproducible structure–activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for (2S)-2-Amino-3-(trimethylsilyl)propanoic acid vs. Closest Analogs


Superior Thermolysin Inhibition: L-Leu-(L-TMSAla) Outperforms Natural Dipeptide L-Leu-L-Leu

The silicon-containing dipeptide L-Leu-(L-TMSAla) exhibits greater inhibitory potency against the bacterial metalloprotease thermolysin than the natural dipeptide L-Leu-L-Leu, which is considered one of the most effective thermolysin inhibitors among dipeptides composed exclusively of proteinogenic amino acids. Additionally, the protected derivative Z-L-TMS-Ala displayed higher inhibitory activity than its carbon analog Z-L-Leu [1].

Enzyme inhibition Metalloprotease Peptidomimetic design

Enhanced NTS1 Receptor Binding Affinity: TMSAla-Modified Neurotensin Analogues vs. Parent Peptide

Incorporation of TMSAla at the C-terminus of the minimal neurotensin fragment NT(8-13) yielded analogues with improved binding affinity for the NTS1 receptor. Compound 3 (H-Lys-Lys-Pro-Tyr-Ile-TMSAla-OH) demonstrated an improved Kᵢ value against NTS1 compared to the parent NT(8-13) peptide. Furthermore, a radiolabeled TMSAla-containing analogue, [⁶⁸Ga]Ga-JMV6659, exhibited high NTS1 affinity with a Kd of 6.29 ± 1.37 nM and excellent NTS1/NTS2 selectivity ratio of 35.9 [1].

GPCR binding Neurotensin receptor Peptide drug design

Prolonged in Vivo Pharmacodynamic Effect: Si/Ge-Decapeptides Outlast Carbon Analogue in Hormone Suppression

In a direct comparison of C/Si/Ge-analogous decapeptides incorporating β-tert-butylalanine (C), β-(trimethylsilyl)alanine (Si), or β-(trimethylgermyl)alanine (Ge), all three compounds produced an immediate and strong decrease in hormone levels in male rats. However, the silicon- and germanium-containing decapeptides exhibited a much longer-lasting effect than the all-carbon analogue. Despite similar in vitro GnRH antagonist potencies, the silicon-containing peptide demonstrated superior in vivo duration of action [1].

In vivo pharmacology GnRH antagonism C/Si/Ge bioisosterism

High Enantiomeric Purity via Enzymatic Resolution: L-TMSAla Achieves >99% ee, Enabling SPPS Compatibility

Two independent preparative methods yield L-TMSAla with exceptionally high enantiomeric excess. Enzymatic resolution using porcine kidney acylase I delivers optically pure L-TMSAla (>99% ee) with 72% yield [1]. A synthetic route employing hydroxypinanone-induced diastereoselective alkylation affords L-TMSAla in good overall chemical yield with 98% ee, and crucially demonstrates compatibility with Fmoc protection chemistry for SPPS [2]. These purity levels match or exceed those reported for the carbon analog β-tert-butylalanine, which was also isolated at ≥99% ee [3].

Enantiomeric purity Enzymatic resolution Solid-phase peptide synthesis

Si-Containing Aspartame/Neotame Analogues: Sweetness Potency Quantified Against Sucrose

Silicon-containing dipeptidic analogues of aspartame and neotame, built from the silicon-containing α-amino acid (S)-α-[(trimethylsilyl)methyl]alanine, were evaluated for sweetness potency. The silicon-containing aspartame analogue (S,R)-5 is approximately 50 times as sweet as sucrose on a weight basis, while the silicon-containing neotame analogue (S,R)-8 is approximately 600 times as sweet as sucrose. These silicon-containing dipeptides also demonstrated attractive ADME properties including good solubility, no CYP inhibition, and no metabolic stability liabilities [1].

Sweetener design Taste receptor Bioisosterism

Optimal Application Scenarios for (2S)-2-Amino-3-(trimethylsilyl)propanoic acid Based on Quantitative Evidence


Design of Metalloprotease Inhibitors with Enhanced Potency Over Natural Dipeptide Benchmarks

TMSAla should be prioritized at the C-terminal position of dipeptide inhibitors targeting zinc-dependent metalloproteases such as thermolysin. Replacing the natural C-terminal leucine with TMSAla yields inhibitors (e.g., L-Leu-(L-TMSAla)) that surpass the potency of the best natural dipeptide benchmark L-Leu-L-Leu. Procurement of enantiopure L-TMSAla (>99% ee) is essential for reproducible inhibitor SAR campaigns [1].

NTS1-Targeted Radiopharmaceutical Development for Tumor Imaging

Incorporation of TMSAla at the C-terminus of neurotensin(8-13) fragments produces analogues with improved NTS1 binding affinity (Kd = 6.29 ± 1.37 nM) and receptor subtype selectivity (NTS1/NTS2 = 35.9), making TMSAla a critical building block for ⁶⁸Ga- or ¹⁸F-labeled PET tracer programs. The compound's compatibility with standard Fmoc-SPPS protocols enables efficient radiopharmaceutical precursor synthesis [1].

Peptide Drug Candidates Requiring Extended in Vivo Duration of Action

For peptide lead compounds where sustained in vivo pharmacodynamics are desired without altering in vitro target potency, TMSAla substitution for β-tert-butylalanine at hydrophobic positions should be evaluated. Direct C/Si comparator studies confirm that Si-containing decapeptides maintain identical GnRH antagonist potency in vitro while producing much longer-lasting hormone suppression in vivo. TMSAla procurement enables such SAR exploration [1].

Silicon-Containing Sweetener Discovery Leveraging Favorable ADME Profiles

TMSAla and related silicon-containing α-amino acids should be considered as building blocks for dipeptide sweetener programs where sweetness potency must be accompanied by clean ADME properties. Si-aspartame and Si-neotame analogues deliver 50× and 600× sucrose sweetness respectively, with documented absence of CYP inhibition and metabolic stability liabilities. Enantiopure TMSAla serves as the key synthetic intermediate for accessing this chemical space [1].

Quote Request

Request a Quote for (2S)-2-Amino-3-(trimethylsilyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.